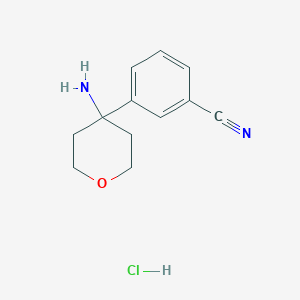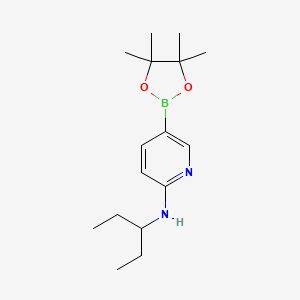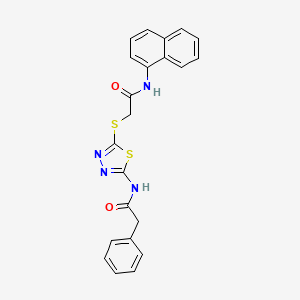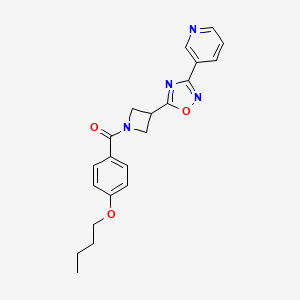
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as OTAVA-BB 1202366, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurological disorders. Studies have shown that the compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound 1202366 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 is not fully understood, but studies suggest that it may act through multiple pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, this compound 1202366 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound 1202366 has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, while also reducing oxidative stress and inflammation in the brain. Additionally, this compound 1202366 has been shown to have anti-inflammatory effects in the liver and reduce insulin resistance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, the compound also has limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in drug development. Finally, future research should explore the potential side effects and toxicity of this compound 1202366 to ensure its safety for use in humans.
Méthodes De Synthèse
1-(4-oxo-4-phenylbutanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1202366 can be synthesized through a multi-step process involving the reaction of 4-phenylbutanoyl chloride with piperidine-4-carboxylic acid, followed by the addition of thiazole-2-amine and subsequent cyclization. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16(14-4-2-1-3-5-14)6-7-17(24)22-11-8-15(9-12-22)18(25)21-19-20-10-13-26-19/h1-5,10,13,15H,6-9,11-12H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRKGXDKRABQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2903882.png)
![7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2903883.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2903884.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2903886.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2903888.png)
![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2903890.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903898.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2903899.png)

![N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2903902.png)